molecular formula C10H9F3N2OS B7119997 N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide

N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide

Cat. No.: B7119997
M. Wt: 262.25 g/mol
InChI Key: PWONUPQNROCNLH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2OS/c1-2-7-3-6(5-14)9(17-7)15-8(16)4-10(11,12)13/h3H,2,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWONUPQNROCNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides.

    Formation of the Amide: The final step involves the reaction of the thiophene derivative with trifluoropropanoyl chloride to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The trifluoropropanamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions. The trifluoropropanamide moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-methylthiophen-2-yl)acetamide
  • N-(3-cyano-5-ethylthiophen-2-yl)-2-(2-oxopyrrolidin-1-yl)butanamide

Uniqueness

N-(3-cyano-5-ethylthiophen-2-yl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide moiety, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

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